molecular formula C19H16N4O2S B2426573 N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 957358-99-5

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No. B2426573
CAS RN: 957358-99-5
M. Wt: 364.42
InChI Key: MIOPKVBLDRZSBE-UHFFFAOYSA-N
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Description

“N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide” is a chemical compound. It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido . These compounds have been synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds include condensation reactions and cycloaddition with dipolarophiles . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-amino-3-cyanopyridine with thiourea to form 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-amino-3-cyanopyridine", "thiourea", "benzyl bromide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with thiourea in ethanol to form 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline", "Step 2: Reaction of 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline with benzyl bromide in acetic acid to form N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide", "Step 3: Hydrolysis of N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide with sodium hydroxide in water to yield N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide" ] }

CAS RN

957358-99-5

Product Name

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Molecular Formula

C19H16N4O2S

Molecular Weight

364.42

IUPAC Name

N-benzyl-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C19H16N4O2S/c24-16(20-11-12-6-2-1-3-7-12)10-15-18(25)23-17(21-15)13-8-4-5-9-14(13)22-19(23)26/h1-9,15,21H,10-11H2,(H,20,24)

InChI Key

MIOPKVBLDRZSBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

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